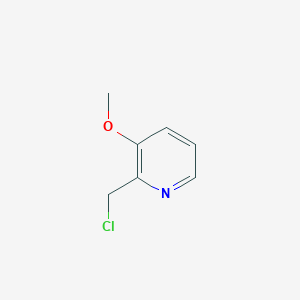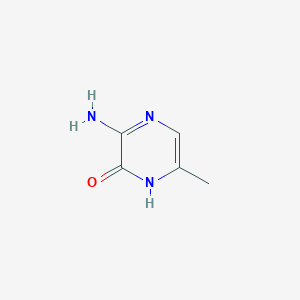
3,3-Dimethylpyrrolidine-2-thione
Descripción general
Descripción
3,3-Dimethylpyrrolidine-2-thione is a chemical compound . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could be related to 3,3-Dimethylpyrrolidine-2-thione, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another synthetic strategy involves the assembly of not only spirocyclic systems but also pyrrolidine-2-thiones in general .Chemical Reactions Analysis
While specific chemical reactions involving 3,3-Dimethylpyrrolidine-2-thione are not mentioned in the search results, there are references to reactions involving similar compounds. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Aplicaciones Científicas De Investigación
Photodissociable Dimer Reduction Products
The study of 4,6-dimethyl-2-thiopyrimidine and its derivatives has revealed their ability to undergo photodissociation to regenerate parent monomers, which is significant in nucleic acid photochemistry. This property could have potential applications in the study of nucleic acids and their interactions with various substances (Wrona et al., 1975).
Synthesis of Complexes with Metal Ions
4,6-Dimethylpyrimidine-2-thione has been used to synthesize complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury. These complexes, which involve sulphur and nitrogen coordination, can be instrumental in understanding metal-ligand interactions and can be used in various applications, including catalysis and material science (Goodgame et al., 1980).
Copper(I) Complexes Formation
The formation of binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges, using 4,6-dimethylpyrimidine-2-thione and other thiones, demonstrates the ability to form stable complexes. This could have implications in the field of coordination chemistry and its applications in catalysis and materials science (Cox et al., 2000).
Antioxidant and Bioactivity Investigations
A study on 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione indicated its potential as an antioxidant. Such compounds can be significant in the development of new pharmaceuticals and therapeutic agents (Alaşalvar et al., 2021).
Luminescent Silver Nitrate Complexes
The synthesis of luminescent silver nitrate complexes using 4,6-dimethylpyrimidine-2-thione showcases potential applications in developing new luminescent materials, which could be useful in various technologies like sensors and optoelectronic devices (Christofidis et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethylpyrrolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVPKNPPQGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569917 | |
| Record name | 3,3-Dimethylpyrrolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpyrrolidine-2-thione | |
CAS RN |
127103-83-7 | |
| Record name | 3,3-Dimethylpyrrolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)








